N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)propionamide
Description
N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)propionamide is a pyrimidine derivative featuring a fluorophenoxy substituent at the 2-position, methyl groups at the 4- and 6-positions, and a propionamide moiety at the 5-position. Its synthesis typically involves nucleophilic substitution and amidation reactions, with crystallographic data (e.g., SHELX-refined structures) supporting its molecular geometry .
Properties
IUPAC Name |
N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-4-13(20)19-14-9(2)17-15(18-10(14)3)21-12-8-6-5-7-11(12)16/h5-8H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPSKVHGWROCQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(N=C(N=C1C)OC2=CC=CC=C2F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)propionamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of 2-fluorophenol, which is then reacted with an appropriate halogenated pyrimidine derivative under basic conditions to form the 2-(2-fluorophenoxy)pyrimidine intermediate.
Introduction of the Dimethyl Groups: The intermediate is then subjected to alkylation reactions to introduce the dimethyl groups at the 4 and 6 positions of the pyrimidine ring.
Formation of the Propionamide Moiety: Finally, the propionamide group is introduced through an amidation reaction using propionyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)propionamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the development of advanced materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl)propionamide involves its interaction with specific molecular targets. The fluorophenoxy group enhances its binding affinity to certain enzymes and receptors, while the dimethylpyrimidinyl moiety contributes to its stability and bioavailability. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Pyrimidine Cores
The compound shares structural homology with several pyrimidine derivatives documented in the literature:
Key Observations :
- Substituent Effects: The 2-fluorophenoxy group in the target compound confers electronic modulation (via fluorine’s electronegativity) distinct from bromine or iodine in analogues .
- Chirality : Unlike chiral analogues with stereochemical complexity , the target compound lacks defined chiral centers, simplifying synthesis but limiting enantiomer-specific interactions.
Functional Comparisons
- Enzyme Inhibition: Pyrimidine derivatives like N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-...] are reported to inhibit kinases via sulfonamide interactions with ATP-binding pockets . The target compound’s fluorophenoxy group may enhance hydrophobic binding but lacks the sulfonamide’s hydrogen-bonding capacity.
- Antimicrobial Activity : Halogenated pyridine/pyrimidine analogues (e.g., ) exhibit broad-spectrum antimicrobial properties. The fluorine substituent in the target compound may improve membrane penetration but requires validation against specific pathogens.
- Metabolic Stability : Methyl groups at the 4- and 6-positions likely enhance metabolic stability compared to unmethylated analogues, as seen in similar pyrimidine-based drug candidates .
Research Findings and Data Gaps
- Biological Activity: No direct pharmacological data for the compound are cited in the evidence. By analogy, morpholine- and sulfonamide-containing derivatives show kinase inhibition (IC₅₀ ~10–100 nM) , but fluorophenoxy-propionamide activity remains uncharacterized.
- Synthetic Challenges: The compound’s synthesis may face hurdles in regioselective fluorophenoxy substitution, a common issue in pyrimidine functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
